molecular formula C12H22O2 B107584 Methyl 4-tert-butylcyclohexane-1-carboxylate CAS No. 17177-75-2

Methyl 4-tert-butylcyclohexane-1-carboxylate

Cat. No.: B107584
CAS No.: 17177-75-2
M. Wt: 198.3 g/mol
InChI Key: BWJSSYBIZVGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-tert-butylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H22O2. It is a methyl ester derivative of 4-tert-butylcyclohexanecarboxylic acid. This compound is known for its unique structural features, which include a cyclohexane ring substituted with a tert-butyl group and a carboxylate ester group. It is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-tert-butylcyclohexane-1-carboxylate can be synthesized through the esterification of 4-tert-butylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-tert-butylcyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 4-tert-butylcyclohexanone or 4-tert-butylcyclohexanecarboxylic acid.

    Reduction: Formation of 4-tert-butylcyclohexanol.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-tert-butylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-tert-butylcyclohexanecarboxylate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in esterification reactions, the compound acts as a nucleophile, attacking electrophilic carbon centers. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

    Methyl cyclohexanecarboxylate: Lacks the tert-butyl group, resulting in different reactivity and physical properties.

    Methyl 4-methylcyclohexanecarboxylate: Contains a methyl group instead of a tert-butyl group, leading to variations in steric effects and reactivity.

    Methyl 4-ethylcyclohexanecarboxylate: Contains an ethyl group, which also affects its chemical behavior compared to the tert-butyl derivative.

Uniqueness: Methyl 4-tert-butylcyclohexane-1-carboxylate is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where such properties are desired.

Properties

IUPAC Name

methyl 4-tert-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJSSYBIZVGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199677
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17177-75-2
Record name Methyl trans-4-(1,1-dimethylethyl)cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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